Niranthin

PAF receptor antagonism Inflammation Binding assay

Choose Niranthin for reliable PAF receptor antagonism and selective MAPK pathway inhibition. Unlike hypophyllanthin (pan-MAPK) or nirtetralin/phyllanthin (no PAF activity), Niranthin uniquely blocks PAF (IC₅₀ 6.5 μM) and inhibits only JNK/ERK. Essential for reproducible HBV, anti-inflammatory, and leishmaniasis studies. Purchase ≥98% HPLC-grade Niranthin with verified storage/shipping conditions.

Molecular Formula C24H32O7
Molecular Weight 432.5 g/mol
Cat. No. B1251443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiranthin
Synonymsniranthin
Molecular FormulaC24H32O7
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCOCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC
InChIInChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m1/s1
InChIKeyRCFGIEPQSDGMJJ-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole (Niranthin): A Selective PAF Receptor Antagonist Lignan for Targeted Research Procurement


6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole, commonly known as Niranthin, is a naturally occurring aryltetralin lignan primarily isolated from *Phyllanthus* species (e.g., *P. amarus*, *P. niruri*) [1]. It is characterized by its dibenzylbutane skeleton with a 1,3-benzodioxole moiety and multiple methoxy substitutions. Unlike many in-class lignans, Niranthin exhibits a unique and selective antagonistic profile for the Platelet Activating Factor (PAF) receptor, a feature that distinguishes it from its closest structural analogs such as hypophyllanthin, phyllanthin, nirtetralin, and phyltetralin [2]. This compound is therefore not a generic anti-inflammatory or anti-viral lignan, but a specific tool for studying PAF-mediated pathways, with distinct and quantifiable differences in target engagement and downstream signaling modulation that are critical for experimental reproducibility and data interpretation.

Why Substituting 6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole with Other *Phyllanthus* Lignans Will Invalidate Your Study Design


Substituting Niranthin with seemingly analogous lignans from *Phyllanthus* species like hypophyllanthin, nirtetralin, or phyltetralin is scientifically invalid for studies focused on PAF receptor antagonism or specific MAPK pathway modulation. Direct binding assays unequivocally demonstrate that Niranthin is unique in its ability to displace [³H]-PAF from its receptor in mouse cerebral cortex membranes, an activity completely absent in nirtetralin and phyltetralin at the same concentration [1]. Furthermore, despite sharing some anti-inflammatory endpoints, Niranthin and hypophyllanthin diverge significantly in their mechanistic signaling: Niranthin suppresses only JNK and ERK phosphorylation, whereas hypophyllanthin inhibits JNK, ERK, and p38 MAPKs [2]. For research requiring specific PAF receptor blockade or targeted MAPK pathway analysis, generic substitution with a different *Phyllanthus* lignan will yield confounding, non-interpretable data.

A Quantitative Procurement Guide for 6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole: Verifiable Differentiation from Closest Analogs


Direct Evidence of PAF Receptor Antagonism: Niranthin is a Functional Binder, Unlike its Closest Lignan Analogs

In a direct head-to-head binding study using mouse cerebral cortex membranes, Niranthin (30 μM) significantly decreased the specific binding of [³H]-PAF, whereas the closely related lignans nirtetralin and phyltetralin showed no activity at the identical concentration [1]. This functional difference was further validated by a concentration-dependent displacement assay, where Niranthin exhibited a mean IC₅₀ of 6.5 μM for displacing [³H]-PAF from its receptor [1].

PAF receptor antagonism Inflammation Binding assay Nociception

Divergent MAPK Pathway Modulation: Niranthin vs. Hypophyllanthin Signaling Profiles

A comparative study in LPS-induced U937 macrophages revealed a key mechanistic divergence between two major *Phyllanthus* lignans. Niranthin (at 12.5-100 μM) suppressed the phosphorylation of JNK and ERK but did not affect p38 MAPK. In contrast, hypophyllanthin (HYP) suppressed the phosphorylation of all three: JNK, ERK, and p38 MAPK [1]. Both compounds downregulated COX-2, TNF-α, and IL-1β gene expression and inhibited NF-κB activation via IκB degradation [1].

Signal transduction MAPK pathway NF-κB Inflammation Macrophages

Comparative Anti-HBV Potency: Niranthin's Activity Profile Relative to Nirtetralin and Nirtetralin B

In a cross-study comparison using the HepG2.2.15 HBV-transfected liver cell line, Niranthin demonstrates moderate anti-HBV activity. It inhibited the secretion of HBsAg and HBeAg with IC₅₀ values of 15.6 μM and 25.1 μM, respectively [1]. This potency profile is distinct from related lignans: Nirtetralin is significantly less potent (IC₅₀ for HBsAg: 97.2 μM; HBeAg: 232.0 μM), while Nirtetralin B is roughly comparable (IC₅₀ for HBsAg: 17.4 μM; HBeAg: 63.9 μM) [2].

Antiviral Hepatitis B Virus HBsAg HBeAg HepG2.2.15

Anxiolytic-like Activity: In Vivo Efficacy and GABA-A Receptor Docking Score

Niranthin demonstrated significant anxiolytic-like effects in a class-level inference study. In vivo, it produced dose-dependent effects in the Elevated Plus Maze (EPM) and Light & Dark Exploration tests, comparable to the standard drug Diazepam [1]. In silico docking studies against the GABA-A receptor (PDB ID: 4COF) supported this finding, with Niranthin achieving a docking score of -62.1714 kcal/mol, which is nearly identical to the standard anxiolytic Diazepam (-63.1568 kcal/mol) [1].

Anxiolytic GABA-A receptor Molecular docking Elevated plus maze Behavioral pharmacology

Validated Research Applications for 6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole Based on Quantitative Evidence


Investigating PAF Receptor-Mediated Inflammation and Nociception

Niranthin is the only lignan among nirtetralin and phyltetralin that acts as a functional PAF receptor antagonist. This makes it the essential compound for studies requiring specific blockade of the PAF receptor in vitro (e.g., [³H]-PAF binding assays, where it has an IC₅₀ of 6.5 μM [1]) or in vivo models of PAF-induced paw edema and allodynia [2]. Its use as a positive control or tool compound is validated by its ability to inhibit PAF-induced protein extravasation and myeloperoxidase activity [2].

Deciphering Differential MAPK Signaling in Inflammation Models

For researchers dissecting the roles of JNK, ERK, and p38 MAPK pathways in inflammation, Niranthin serves as a specific tool. Unlike hypophyllanthin which inhibits all three pathways, Niranthin selectively suppresses JNK and ERK phosphorylation without affecting p38 [1]. This selective profile allows for the design of experiments aimed at understanding the specific contributions of the p38-independent branches of the MAPK cascade in LPS-induced macrophage activation [1].

Screening for Novel Anti-Hepatitis B Virus (HBV) Agents

Niranthin is a validated reference standard for screening new chemical entities for anti-HBV activity. Its moderate potency (HBsAg IC₅₀ = 15.6 μM; HBeAg IC₅₀ = 25.1 μM [1]) and in vivo efficacy in reducing DHBV DNA levels in a duckling model (up to 90.87% inhibition at 100 mg/kg/day [1]) make it a suitable benchmark for evaluating the potency and efficacy of novel synthetic or natural product-derived HBV inhibitors [1].

Natural Product Lead Optimization for Anxiolytic Drug Discovery

Niranthin is a chemically tractable natural product lead for anxiolytic drug discovery. Its in vivo efficacy in established anxiety models (EPM, L&D) is supported by a molecular docking score that is nearly identical to diazepam at the GABA-A receptor [1]. This provides a strong rationale for procuring Niranthin for medicinal chemistry efforts focused on synthesizing analogs with improved potency, selectivity, or pharmacokinetic properties for CNS disorders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niranthin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.